4-butoxy-4-oxobutanoic acid
Overview
Description
4-butoxy-4-oxobutanoic acid, also known as butyl hydrogen succinate, is an organic compound with the molecular formula C8H14O4. It is an ester derived from butanedioic acid (succinic acid) and butanol. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-butoxy-4-oxobutanoic acid, is typically synthesized through the esterification of butanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the mixture under reflux to facilitate the esterification process. The general reaction is as follows:
Butanedioic acid+ButanolAcid CatalystButanedioic acid, monobutyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is optimized for higher yields and efficiency. The use of continuous reactors and advanced catalysts, such as ion-exchange resins, can enhance the production process. Additionally, the removal of water during the reaction can shift the equilibrium towards the formation of the ester, increasing the overall yield.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-4-oxobutanoic acid, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and butanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to butanediol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Butanedioic acid and butanol.
Reduction: Butanediol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
4-butoxy-4-oxobutanoic acid, has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of metabolic pathways involving succinic acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems and as a plasticizer in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and resins, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of butanedioic acid, monobutyl ester, involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to butanedioic acid, which is a key intermediate in the citric acid cycle. This cycle is crucial for energy production in cells. The ester can also act as a plasticizer, modifying the physical properties of polymers by reducing their glass transition temperature and increasing their flexibility.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: Another ester of butanedioic acid, used in similar applications but with different physical properties.
Butanedioic acid, diethyl ester: Similar to the monobutyl ester but with two ethyl groups instead of one butyl group.
Butanedioic acid, dibutyl ester: Contains two butyl groups, used as a plasticizer and solvent.
Uniqueness
4-butoxy-4-oxobutanoic acid, is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for applications where moderate solubility in both water and organic solvents is required. Its ability to act as a plasticizer and its role in biological systems further distinguish it from other esters of butanedioic acid.
Properties
IUPAC Name |
4-butoxy-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6-12-8(11)5-4-7(9)10/h2-6H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYSYXDNLPNNPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871114 | |
Record name | Butanedioic acid, 1-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5150-93-6 | |
Record name | Butyl succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5150-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, 1-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005150936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 1-butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, 1-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 1-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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